molecular formula C9H9N3O B065813 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one CAS No. 161333-96-6

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one

Cat. No.: B065813
CAS No.: 161333-96-6
M. Wt: 175.19 g/mol
InChI Key: LZVTYGZUUBGUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an ethyl group attached to the second position and a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-amino-nicotinonitriles with carbonyl compounds, followed by cyclization. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and can be performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvents like DMF (Dimethylformamide) and catalysts such as iodine. Microwave-assisted synthesis is also employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the ethyl group at the second position.

    2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one: Has a methyl group instead of an ethyl group.

    2-Phenylpyrido[3,4-d]pyrimidin-4(1H)-one: Contains a phenyl group at the second position.

Uniqueness

2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

2-ethyl-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-8-11-7-5-10-4-3-6(7)9(13)12-8/h3-5H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVTYGZUUBGUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CN=C2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628604
Record name 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161333-96-6
Record name 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.